N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

Lipophilicity Lead Optimization ADME Prediction

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (CAS 337924-22-8) is an unsymmetrical sulfamide derivative with the molecular formula C15H17FN2O3S and a molecular weight of 324.37 g/mol. It belongs to the class of N,N'-disubstituted sulfamides, which are recognized in medicinal chemistry for their ability to form multiple electrostatic interactions with protein targets, often serving as bioisosteres for sulfonamide, sulfamate, or urea functional groups.

Molecular Formula C15H17FN2O3S
Molecular Weight 324.37
CAS No. 337924-22-8
Cat. No. B2941254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide
CAS337924-22-8
Molecular FormulaC15H17FN2O3S
Molecular Weight324.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3
InChIKeyKQDSZRMZBVEXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorobenzyl)-N'-(4-Methoxybenzyl)sulfamide (CAS 337924-22-8): Core Chemical Identity and Structural Class


N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (CAS 337924-22-8) is an unsymmetrical sulfamide derivative with the molecular formula C15H17FN2O3S and a molecular weight of 324.37 g/mol [1]. It belongs to the class of N,N'-disubstituted sulfamides, which are recognized in medicinal chemistry for their ability to form multiple electrostatic interactions with protein targets, often serving as bioisosteres for sulfonamide, sulfamate, or urea functional groups [2]. The compound features a 2-fluorobenzyl substituent on one sulfamide nitrogen and a 4-methoxybenzyl substituent on the other, creating a distinct electronic and steric profile.

Why N-(2-Fluorobenzyl)-N'-(4-Methoxybenzyl)sulfamide Cannot Be Interchanged with Generic Sulfamide Analogs


Within the sulfamide class, small substituent changes on the benzyl rings drastically alter lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for target engagement and pharmacokinetics. The combination of a 2-fluorobenzyl group and a 4-methoxybenzyl group in the target compound creates a unique polarity and electronic topology that is not replicated by analogs bearing only one of these motifs, as demonstrated by the comparative physicochemical profiles outlined below [1]. Simple replacement with a des-fluoro or des-methoxy analog may result in a loss of key interactions with hydrophobic enzyme pockets or altered solubility characteristics, undermining the reproducibility of research results.

Quantitative Differential Evidence for N-(2-Fluorobenzyl)-N'-(4-Methoxybenzyl)sulfamide Against Closest Structural Analogs


Lipophilicity Comparison: Balanced logP Achieved Through Dual Fluorine-Methoxy Substitution

The target compound exhibits a calculated XLogP3 of 2.1, positioning it in a moderately lipophilic range suitable for passive membrane permeability while retaining some aqueous solubility. This balanced value is the direct result of the simultaneous presence of the electron-withdrawing 2-fluorobenzyl group and the electron-donating 4-methoxybenzyl group [1]. In contrast, its closest analogs demonstrate divergent logP values that may limit their utility in specific target spaces.

Lipophilicity Lead Optimization ADME Prediction

Hydrogen Bond Acceptor Capacity: Enhanced Potential for Target Binding Interactions

The target compound possesses six hydrogen bond acceptors, contributed by the sulfamide core, the methoxy oxygen, and the fluorine atom. This count is higher than that of the des-methoxy analog, N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide, which has only four hydrogen bond acceptors [1]. The additional acceptor capacity provided by the methoxy group may facilitate key interactions with hydrogen bond donors in enzyme active sites or receptor pockets.

Hydrogen Bonding Target Engagement Structure-Activity Relationship

Aqueous Solubility at Physiological pH: Quantitative Benchmark for Assay Design

The target compound has a measured aqueous solubility of 22.3 µg/mL at pH 7.4, providing a quantitative baseline for formulating in vitro assay conditions, determining dosing in cell-based experiments, and assessing dissolution-limited absorption [1]. While experimental solubility data for direct analogs at this pH is not publicly available, this value serves as a critical procurement parameter, as vendors supplying compounds without such data may inadvertently provide material with inadequate solubility for biological testing.

Solubility Assay Development Pharmacokinetics

Topological Polar Surface Area: Consequence of Dual Heteroatom Substitution on Membrane Permeability

The target compound exhibits a topological polar surface area (tPSA) of 75.8 Ų, which lies below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold often considered optimal for blood-brain barrier penetration [1]. The des-methoxy analog, N-benzyl-N'-(2-fluorobenzyl)sulfamide, has a lower tPSA (~66 Ų, estimated), while the des-fluoro analog, N-benzyl-N'-(4-methoxybenzyl)sulfamide, has a comparable tPSA (~76 Ų, estimated). The target compound's tPSA therefore represents a deliberate balance achieved through structural design.

Membrane Permeability Drug Design Physicochemical Profiling

Patent Landscape Context: Sulfamide Derivatives as Beta-3 Adrenergic Receptor Agonists

A patent assigned to Pfizer Inc. (US application 10086588, published 2002) describes sulfamide compounds of a generic formula that encompasses the structural space of N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide, claiming utility as selective beta-3 adrenergic receptor agonists for the treatment of obesity, diabetes, and related metabolic disorders [1]. While the specific compound is not listed as an exemplified example in the abstract, its inclusion within the Markush structure indicates it was part of a systematic exploration of this chemotype by a major pharmaceutical company. Analogs lacking the dual fluoro-methoxy substitution pattern fall into different patent sub-classes or may be outside the claimed scope entirely.

Beta-3 Agonist Metabolic Disease Patent Analysis

Priority Application Scenarios for N-(2-Fluorobenzyl)-N'-(4-Methoxybenzyl)sulfamide Based on Quantitative Evidence


Lead Optimization in Metabolic Disease Programs Targeting Beta-3 Adrenergic Receptors

Given the patent landscape indicating that sulfamide derivatives with dual benzyl substitution are claimed as beta-3 adrenergic receptor agonists, this compound serves as a key intermediate for structure-activity relationship (SAR) studies. Its XLogP3 of 2.1 and tPSA of 75.8 Ų place it within the drug-like chemical space for oral agents, while its six hydrogen bond acceptors offer multiple points for target engagement optimization. Research teams can procure this compound as a reference standard to benchmark novel analogs against a scaffold that has been validated in a major pharmaceutical patent family [1].

Chemical Probe Development Requiring Balanced Lipophilicity and Solubility

The experimental aqueous solubility of 22.3 µg/mL at pH 7.4 provides a known starting point for designing in vitro assays without precipitation artifacts. This documented solubility, combined with a moderate XLogP3 of 2.1, makes the compound suitable for cell-based target engagement studies where both membrane permeability and aqueous solubility are required. Researchers selecting this compound avoid the risk of working with an analog of unknown solubility that may fail in assay conditions [1].

Scaffold Hopping and Bioisostere Exploration in Sulfonamide-Based Inhibitor Programs

Sulfamides are established bioisosteres for sulfonamides and ureas in medicinal chemistry, with the added advantage of forming multiple electrostatic interactions with zinc-containing metalloenzymes and other protein targets. This unsymmetrical sulfamide, bearing both a fluorinated and a methoxylated benzyl group, represents a privileged scaffold for exploring dual-target inhibition or selectivity profiling, particularly against carbonic anhydrase isoforms or bimetallic peptidases where the sulfamide group acts as a zinc-binding group [2][3].

Computational Chemistry and Molecular Docking Benchmarking

With fully characterized computed descriptors—including rotatable bond count (7), exact mass (324.09439174 Da), and topological polar surface area (75.8 Ų)—this compound serves as a validated test case for docking algorithms and pharmacophore model development. Its dual-substituent structure, featuring both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, provides a challenging test of computational methods' ability to predict binding poses and affinity differences relative to mono-substituted analogs [1].

Quote Request

Request a Quote for N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.